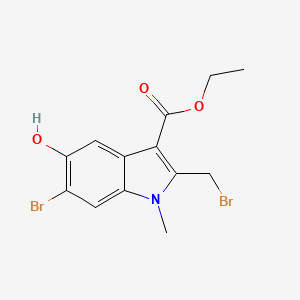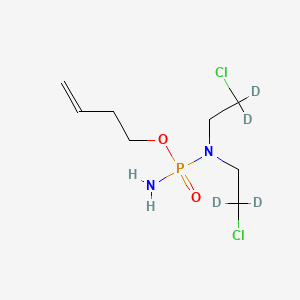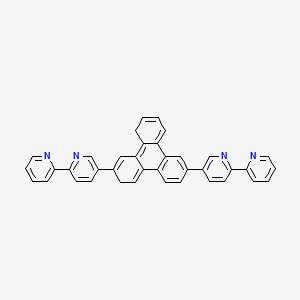
3-Bromo-2,5-difluorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,5-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated and fluorinated products . This method offers advantages such as improved stability, reduced side reactions, and energy efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,5-difluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents like bromine or hydrogen chloride in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Various substituted styrenes depending on the nucleophile or electrophile used.
Addition Products: Halogenated or hydrogenated styrenes.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2,5-difluorostyrene is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory or anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties .
Mécanisme D'action
The mechanism by which 3-Bromo-2,5-difluorostyrene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-fluorobenzene
- 4-Bromobenzotrifluoride
- 1-Chloro-4-fluorobenzene
- 4-Fluorotoluene
- 1,4-Difluorobenzene
Uniqueness: 3-Bromo-2,5-difluorostyrene is unique due to the specific positioning of the bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specialized materials and pharmaceuticals that require precise electronic and steric properties .
Propriétés
Formule moléculaire |
C8H5BrF2 |
|---|---|
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
1-bromo-3-ethenyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-6(10)4-7(9)8(5)11/h2-4H,1H2 |
Clé InChI |
FBUZXGLZOYAPDY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=CC(=C1)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)





![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)



![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)

